N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine
Beschreibung
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-7-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-7-9-4-2-3-8-5-6-12-10(8)9/h2-4,11H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSLYVGYBIMHJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC2=C1OCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649928 | |
| Record name | 1-(2,3-Dihydro-1-benzofuran-7-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
389845-43-6 | |
| Record name | 1-(2,3-Dihydro-1-benzofuran-7-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine typically involves the following steps:
Formation of 2,3-dihydrobenzo[b]furan: This can be achieved through the cyclization of o-allylphenol under acidic conditions.
Alkylation: The 2,3-dihydrobenzo[b]furan is then alkylated using a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its fully saturated analog.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Alkyl halides, acyl chlorides, basic or neutral conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated analogs.
Substitution: N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Pain Management
N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine has been studied for its analgesic properties. Research indicates that derivatives of 2,3-dihydrobenzofuran exhibit potent effects in models of neuropathic pain. For instance, a study demonstrated that certain derivatives reversed neuropathic pain in spinal nerve ligation and paclitaxel-induced neuropathy models without affecting locomotor behavior .
Case Study: Neuropathic Pain Models
| Compound | Model Used | Effect | Reference |
|---|---|---|---|
| MDA7 | Spinal nerve ligation | Reversed pain without locomotor impact | |
| MDA104 | Paclitaxel-induced neuropathy | Significant analgesic effect |
Anti-inflammatory Activity
The compound has shown promise as an anti-inflammatory agent. Fluorinated benzofuran and dihydrobenzofuran derivatives have been investigated for their ability to suppress inflammatory responses in macrophages and animal models. These studies highlight the inhibition of cyclooxygenase-2 and nitric oxide synthase 2, which are crucial mediators of inflammation .
Anti-inflammatory Mechanism
Anticancer Properties
This compound has also been explored for its anticancer potential. Research indicates that certain benzofuran derivatives can inhibit cancer cell proliferation and induce apoptosis in colorectal adenocarcinoma cell lines . The structure-activity relationship suggests that modifications enhance biological efficacy.
Anticancer Activity Overview
Other Therapeutic Applications
Beyond pain management and anti-inflammatory effects, this compound may have applications in treating gastric ulcers and oxidative damage related to inflammation. Its ability to inhibit leukotriene synthesis suggests a potential role in reducing neutrophil accumulation at inflammatory sites .
Summary of Therapeutic Applications
| Application | Mechanism |
|---|---|
| Pain relief | Analgesic effects in neuropathic models |
| Anti-inflammatory | Inhibition of key inflammatory mediators |
| Anticancer | Induction of apoptosis and cell cycle arrest |
| Gastric ulcer treatment | Inhibition of oxidative damage |
Wirkmechanismus
The mechanism of action of N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The benzofuran moiety allows for π-π stacking interactions, while the amine group can form hydrogen bonds, facilitating binding to the active site of the target. This binding can modulate the activity of the target, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues in the Dihydrobenzofuran Family
Substituent Position and Functional Group Variations
2,3-Dihydrobenzo[b]furan-5-ylmethylamine hydrochloride ():
This analog differs in the substituent position (5 vs. 7) and includes a hydrochloride salt. The position of the amine group significantly impacts electronic distribution and steric interactions. For instance, substitution at position 5 may alter binding affinity in receptor-targeted applications compared to position 7. The hydrochloride salt enhances water solubility, a critical factor in pharmacokinetics .- (R)-1-(3,3-Difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine (): This compound shares the 7-position substitution but introduces fluorine atoms at positions 3,3 and an ethylamine group. Fluorination increases lipophilicity and metabolic stability, while the ethylamine chain may enhance steric bulk compared to the methyl group in the target compound. The (R)-stereochemistry could confer enantioselective biological activity, a feature absent in the non-chiral target molecule .
2-Methyl-7-nitro-2,3-dihydrobenzofuran ():
A nitro-substituted precursor to 2-methyl-2,3-dihydrobenzofuran-7-amine. The nitro group is electron-withdrawing, reducing aromatic ring reactivity compared to the electron-donating amine in the target compound. This intermediate highlights synthetic routes where nitro groups are reduced to amines, a common strategy in medicinal chemistry .
Physicochemical and Spectroscopic Properties
Melting Points and Solubility :
While direct data for the target compound are unavailable, analogs like 2-Methyl-7-nitro-2,3-dihydrobenzofuran () and triazolo-triazine derivatives () exhibit melting points >150°C, suggesting high crystallinity. The hydrochloride salt in likely improves aqueous solubility compared to free bases.Spectroscopic Data :
IR and NMR spectra of triazolo-triazine analogs () show characteristic peaks for amine N-H stretches (3470 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹). These features are expected to overlap with the target compound’s spectral profile, though substituent-specific shifts (e.g., fluorine in ) would distinguish them .
Heterocyclic Amines Beyond Dihydrobenzofuran
N-Benzyl-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine ():
This pyrrolo-pyrimidine derivative demonstrates how larger heterocyclic cores (vs. dihydrobenzofuran) influence bioactivity. The extended π-system and benzyl group may enhance DNA intercalation or kinase inhibition, though at the cost of increased molecular weight and reduced bioavailability .- Such structures are often explored as kinase inhibitors, contrasting with dihydrobenzofuran-based amines, which may target GPCRs or neurotransmitter transporters .
Comparative Table of Key Compounds
Biologische Aktivität
N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine is an organic compound with a unique structure that positions it as a potential candidate for various therapeutic applications, particularly in the realm of neurological disorders. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic uses.
This compound has the molecular formula C10H13NO and a molecular weight of 163.22 g/mol. It is classified as a secondary amine due to the nitrogen atom being bonded to two carbon atoms. The compound's boiling point is approximately 261°C, and it has a density of 1.079 g/cm³.
Potential Neuroactive Effects
Preliminary studies indicate that this compound may interact with various receptors in the central nervous system (CNS), particularly those involved in mood regulation and cognition. These interactions suggest potential applications in treating mood disorders and cognitive impairments.
Structure-Activity Relationship (SAR)
The SAR analysis of benzofuran derivatives has revealed that modifications to the molecular structure can significantly influence biological activity. For instance, the presence of specific substituents can enhance antiproliferative and neuroactive properties. In related studies, compounds with similar structures have shown promising anticancer activities, indicating that structural modifications may yield beneficial pharmacological effects .
Comparative Analysis with Related Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C10H13NO | Potential neuroactive effects; secondary amine |
| 2-Methyl-2,3-dihydrobenzofuran-7-amine | C9H11NO | Lacks N-methyl group; altered receptor interactions |
| N-(2-Methylbenzofuran-5-yl)methylamine | C11H13NO | Contains a methyl group on the benzofuran ring; different activity profile |
| 3-Hydroxy-N-methylbenzofuran | C10H11NO | Hydroxyl substitution alters polarity and interactions |
This comparison highlights how structural variations can lead to differences in biological activity, emphasizing the importance of further research into this compound.
Case Studies and Research Findings
- Anticancer Activity : Research indicates that benzofuran derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have demonstrated cytotoxicity against various cancer cell lines. A study reported IC50 values as low as 16 nM for certain derivatives against HeLa cells .
- Neuropharmacological Studies : A recent investigation into related benzofuran derivatives found that modifications could enhance their ability to act as cannabinoid receptor agonists, which may contribute to pain relief and anti-inflammatory effects . Such findings suggest that N-methyl derivatives might also possess similar neuropharmacological properties.
- Psychoactive Properties : Some studies have explored the psychoactive effects of benzofurans. For instance, certain derivatives have been shown to release serotonin and norepinephrine, indicating potential applications in treating mood disorders . This aligns with the hypothesized effects of this compound on mood regulation.
Q & A
Q. What strategies differentiate thermodynamic and kinetic product distributions in complex reactions?
- Methodology :
- Thermodynamic Control : Prolong reaction times at elevated temperatures to favor stable products.
- Kinetic Control : Use low temperatures and selective catalysts (e.g., chiral ligands) to trap intermediates.
- Metadynamics Simulations : Predict dominant pathways under varying conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
